2-(3-Chloro-4-ethoxyphenyl)-4-[2-(difluoromethoxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
2-(3-Chloro-4-ethoxyphenyl)-4-[2-(difluoromethoxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-[2-(difluoromethoxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-chloro-4-ethoxyaniline and 2-(difluoromethoxy)benzaldehyde.
Condensation Reaction: These intermediates undergo a condensation reaction in the presence of a suitable catalyst to form the pyrimido[1,2-a]benzimidazole core.
Cyclization: The resulting intermediate is then cyclized under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-ethoxyphenyl)-4-[2-(difluoromethoxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced analogs.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-(3-Chloro-4-ethoxyphenyl)-4-[2-(difluoromethoxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-[2-(difluoromethoxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)-4-[2-(difluoromethoxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
- 2-(3-Chloro-4-ethoxyphenyl)-4-[2-(fluoromethoxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
Uniqueness
Compared to similar compounds, 2-(3-Chloro-4-ethoxyphenyl)-4-[2-(difluoromethoxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole may exhibit unique properties such as enhanced stability, specific binding affinity, or distinct reactivity. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H20ClF2N3O2 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-4-[2-(difluoromethoxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C25H20ClF2N3O2/c1-2-32-23-12-11-15(13-17(23)26)19-14-21(16-7-3-6-10-22(16)33-24(27)28)31-20-9-5-4-8-18(20)29-25(31)30-19/h3-14,21,24H,2H2,1H3,(H,29,30) |
InChI Key |
VVGARHLJMDBHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=CC=C5OC(F)F)Cl |
Origin of Product |
United States |
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